molecular formula C21H19N5O2S B6021331 Methyl 4-[(4,6-dimethylpyrimidin-2-yl)amino]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate

Methyl 4-[(4,6-dimethylpyrimidin-2-yl)amino]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B6021331
M. Wt: 405.5 g/mol
InChI Key: NAACUQDUWJVQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(4,6-dimethylpyrimidin-2-yl)amino]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4,6-dimethylpyrimidin-2-yl)amino]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-amino-4,6-dimethylpyrimidine with a suitable aldehyde to form a Schiff base, which is then cyclized with a thieno[2,3-d]pyrimidine derivative under acidic conditions . The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4,6-dimethylpyrimidin-2-yl)amino]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens or alkyl groups.

Mechanism of Action

The mechanism of action of Methyl 4-[(4,6-dimethylpyrimidin-2-yl)amino]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

methyl 4-[(4,6-dimethylpyrimidin-2-yl)amino]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-11-10-12(2)23-21(22-11)26-18-15-13(3)16(20(27)28-4)29-19(15)25-17(24-18)14-8-6-5-7-9-14/h5-10H,1-4H3,(H,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAACUQDUWJVQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=C3C(=C(SC3=NC(=N2)C4=CC=CC=C4)C(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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